N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide
Description
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a tert-butyl group, and an isoindole carboxamide moiety
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12-15-8-6-5-7-13(15)10-20(12)17(23)19-14-9-16(22)21(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBGRNZBACJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1C(=O)NC3CC(=O)N(C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the tert-butyl group, and the coupling with the isoindole carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- N-(1-tert-butyl-5-oxopyrrolidin-3-yl)methylbenzamide
- 1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
- methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
Comparison: Compared to these similar compounds, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide stands out due to its unique isoindole carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tert-butyl group also enhances its stability and reactivity, further distinguishing it from related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
